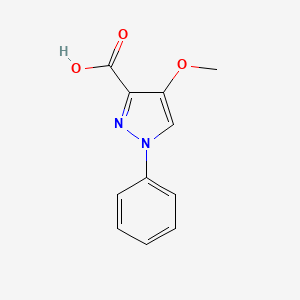

4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

The compound 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies, including the Gewald synthesis technique, as mentioned in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . Additionally, the Vilsmeier-Haack reaction is utilized in the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Another method includes the reaction of 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione to yield pyrazole carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and X-ray diffraction techniques. For instance, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined to be in the trigonal space group with specific cell parameters . Similarly, the structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate was elucidated using single-crystal X-ray diffraction .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . They can also participate in reactions with carboxylic acid chlorides to afford 4-acyl-2-pyrazolin-5-ones . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the electron distribution and stability of the intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of methoxy and phenyl groups can influence the lipophilicity, as seen in the structure-activity relationships of 5-lipoxygenase inhibitors . The spectroscopic properties, including IR and NMR data, provide insights into the functional groups and the electronic environment within the molecule . Theoretical calculations, such as density functional theory (DFT), can predict vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and interactions of these compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis and Auxin Activities : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a related compound, was synthesized using a one-pot reaction method. The resulting compounds exhibited auxin activities, although not high, and showed antiblastic effects on wheat gemma (Yue et al., 2010).

- Characterization of Derivatives : 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a compound related to the query molecule, was synthesized and characterized, providing insights into its structure and potential applications (Kasımoğulları & Arslan, 2010).

Molecular Structure and Interaction

- Molecular Conformation and Hydrogen Bonding : Studies on 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and related compounds showed complex hydrogen-bonded framework structures, revealing important insights into molecular interactions (Asma et al., 2018).

Spectroscopic Investigations

- Spectroscopic Analysis of Pyrazolin-5-ones : Spectroscopic investigations of 3-methoxy-1-phenyl-2-pyrazolin-5-one and its derivatives provided valuable information about the electronic structure and properties of these molecules (Holzer & Hallak, 2004).

Industrial Applications

- Nonlinear Optical Properties : A study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid highlighted its nonlinear optical activity, hinting at potential applications in optics and electronics (Tamer et al., 2015).

Corrosion Inhibition

- Application in Petroleum Industry : Pyrazol derivatives were explored for corrosion mitigation in the petroleum industry, demonstrating their practical utility in industrial settings (Singh et al., 2020).

Antimicrobial Activity

- Antimicrobial Properties : Some derivatives of 1-phenyl-1H-pyrazole exhibited significant antimicrobial activity, opening avenues for potential pharmaceutical applications (Kumar et al., 2012).

Antifungal Efficacy

- Bioactivity Against Fungal Strains : Novel derivatives of 1-phenyl-1H-pyrazole showed considerable antifungal activity against various fungal strains, highlighting their potential as bioactive compounds (Liu et al., 2020).

Safety And Hazards

While specific safety and hazards information for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Orientations Futures

Future directions for the research on pyrazoles include the optimization of its biological properties and the development of new methods for the synthesis and characterization of pyrazoles . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Propriétés

IUPAC Name |

4-methoxy-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-7-13(12-10(9)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHGVXDRIJINMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407039 | |

| Record name | 4-methoxy-1-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

956436-97-8 | |

| Record name | 4-methoxy-1-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)